molecular formula C11H16N2O B12445425 N'-(3-methylphenyl)butanehydrazide

N'-(3-methylphenyl)butanehydrazide

Cat. No.: B12445425
M. Wt: 192.26 g/mol
InChI Key: UVVHDXDBLZTGBX-UHFFFAOYSA-N
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Description

N’-(3-Methylphenyl)butanehydrazide is an organic compound with the molecular formula C11H16N2 It is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to a butane chain and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methylphenyl)butanehydrazide typically involves the reaction of 3-methylphenylhydrazine with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Methylphenylhydrazine+Butanoyl chlorideN’-(3-Methylphenyl)butanehydrazide+HCl\text{3-Methylphenylhydrazine} + \text{Butanoyl chloride} \rightarrow \text{N'-(3-Methylphenyl)butanehydrazide} + \text{HCl} 3-Methylphenylhydrazine+Butanoyl chloride→N’-(3-Methylphenyl)butanehydrazide+HCl

Industrial Production Methods: Industrial production of N’-(3-Methylphenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(3-Methylphenyl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.

Scientific Research Applications

N’-(3-Methylphenyl)butanehydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-Methylphenyl)butanehydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

  • N’-(3-Methylphenyl)cyclobutanecarbohydrazide
  • N’-(4-Methylphenyl)butanehydrazide
  • N’-(3-Methylphenyl)propanehydrazide

Comparison: N’-(3-Methylphenyl)butanehydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-(3-methylphenyl)butanehydrazide

InChI

InChI=1S/C11H16N2O/c1-3-5-11(14)13-12-10-7-4-6-9(2)8-10/h4,6-8,12H,3,5H2,1-2H3,(H,13,14)

InChI Key

UVVHDXDBLZTGBX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=CC=CC(=C1)C

Origin of Product

United States

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